N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16400096
InChI: InChI=1S/C16H13N3O3S2/c20-14(13-9-5-2-6-10-13)17-15-18-19-16(23-15)24(21,22)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18,20)
SMILES:
Molecular Formula: C16H13N3O3S2
Molecular Weight: 359.4 g/mol

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC16400096

Molecular Formula: C16H13N3O3S2

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide -

Specification

Molecular Formula C16H13N3O3S2
Molecular Weight 359.4 g/mol
IUPAC Name N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H13N3O3S2/c20-14(13-9-5-2-6-10-13)17-15-18-19-16(23-15)24(21,22)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18,20)
Standard InChI Key FNHWRTIOQUXOGG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is defined by its 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At position 5 of this ring, a benzylsulfonyl group (SO2CH2C6H5-\text{SO}_2-\text{CH}_2-\text{C}_6\text{H}_5) is attached, while position 2 is functionalized with a benzamide group (NHC(=O)C6H5-\text{NH}-\text{C}(=\text{O})-\text{C}_6\text{H}_5). The benzylsulfonyl substituent introduces electron-withdrawing characteristics, enhancing the compound’s stability and potential for polar interactions with biological targets.

Table 1: Molecular Properties of N-(5-(Benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

PropertyValue
Molecular FormulaC16H13N3O3S2\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight359.4 g/mol
IUPAC NameN-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide
CAS NumberVC16400096
Key Functional GroupsThiadiazole, sulfonyl, benzamide

The compound’s solubility profile is influenced by its sulfonyl and amide groups, which promote partial hydrophilicity, though its aromatic components may limit aqueous solubility. Spectroscopic characterization (e.g., NMR, IR) would typically reveal peaks corresponding to sulfonyl stretching vibrations (~1350–1160 cm1^{-1}) and amide carbonyl bands (~1650 cm1^{-1}).

Synthesis and Optimization Strategies

The synthesis of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves multi-step routes, often beginning with the formation of the thiadiazole core. A common approach includes:

  • Thiadiazole Ring Formation: Reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions to generate the 1,3,4-thiadiazole scaffold.

  • Sulfonylation: Introducing the benzylsulfonyl group via nucleophilic substitution or sulfonation reactions. For example, treating the thiadiazole intermediate with benzylsulfonyl chloride in the presence of a base like triethylamine .

  • Amidation: Coupling the thiadiazole-sulfonyl intermediate with benzoyl chloride to install the benzamide moiety.

Critical factors affecting yield include reaction temperature, solvent choice (e.g., DMF or dichloromethane), and stoichiometric ratios. Industrial-scale production would prioritize continuous flow systems to enhance efficiency, though no large-scale synthesis data is currently available for this compound.

CompoundTarget Pathogen/Cell LineActivity (MIC or IC50_{50})Reference
N-(5-benzylsulfonyl-thiadiazol-2-yl)quinoloneS. aureus0.5 µg/mL
Benzamide-thiadiazole analogHeLa cells12.3 µM

Structure-Activity Relationship (SAR) Insights

The biological efficacy of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is intricately tied to its substituents:

  • Benzylsulfonyl Group: Replacing the sulfonyl (SO2-\text{SO}_2-) with a thioether (S-\text{S}-) reduces antibacterial potency by 8-fold, highlighting the importance of the sulfonyl moiety in target engagement .

  • Benzamide Moiety: Substituting the benzamide with aliphatic amides decreases anticancer activity, suggesting aromatic stacking interactions are critical for enzyme inhibition.

Future Research Directions

Despite its promising scaffold, N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide requires further investigation to:

  • Elucidate its pharmacokinetic profile, including absorption and metabolism.

  • Evaluate in vivo efficacy and toxicity in animal models.

  • Explore synergistic effects with existing antibiotics or chemotherapeutic agents.

Advanced techniques such as cryo-EM and molecular dynamics simulations could unravel precise mechanisms of action, guiding rational drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator